
Cyclopentyl 2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-methylbut-2-enoate is an organic compound with the molecular formula C11H18O2. It is an ester formed from cyclopentanol and 2-methylbut-2-enoic acid. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an ester functional group. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-methylbut-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-methylbut-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl 2-methylbutanoic acid.
Reduction: Cyclopentanol and 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl 2-methylbut-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Another ester with a cyclopentyl group, but with acetic acid instead of 2-methylbut-2-enoic acid.
Cyclopentyl propionate: Similar structure but with propionic acid.
Cyclopentyl butyrate: Contains a butyric acid moiety.
Uniqueness
Cyclopentyl 2-methylbut-2-enoate is unique due to the presence of the 2-methylbut-2-enoic acid moiety, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
90072-91-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclopentyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-8(2)10(11)12-9-6-4-5-7-9/h3,9H,4-7H2,1-2H3 |
InChI Key |
RHODNWCBNZGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
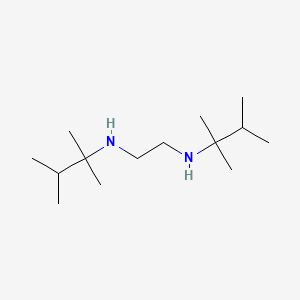
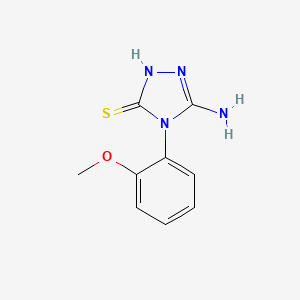
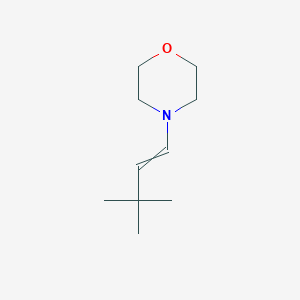
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
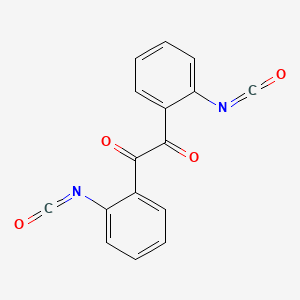
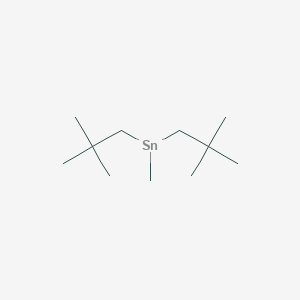
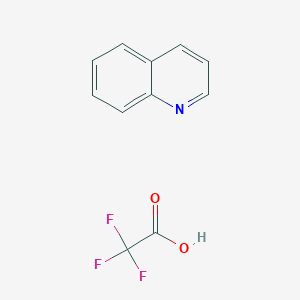
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)

